molecular formula C14H8O3 B086950 1-Hydroxyanthraquinone CAS No. 129-43-1

1-Hydroxyanthraquinone

Cat. No. B086950
CAS RN: 129-43-1
M. Wt: 224.21 g/mol
InChI Key: BTLXPCBPYBNQNR-UHFFFAOYSA-N
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Patent
US04292248

Procedure details

1-Nitroanthraquinone (96.4%, 3.4%-dinitroanthraquinones), (7.6 g; 0.03 mole), dimethylformamide (50 ml), and sodium formate (4.1 g; 0.06 mole) were stirred at 130° C. for 17 hours. There was a slow evolution of gas during the reaction period. The reaction mass was cooled, mixed with water (300 ml) and acidified with 32% hydrochloric acid. The resulting suspension was stirred for one hour and filtered. The cake obtained was washed with water, then dried to give 1-hydroxyanthraquinone (6.6 g; 0.03 mole) which by gas chromatographic analysis contained 96.4% 1-hydroxyanthraquinone; 1.8% 1-nitroanthraquinone and 1.8% anthraquinone.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.CN(C)C=[O:23].C([O-])=O.[Na+].Cl>O>[OH:23][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.1 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during the reaction period
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The cake obtained
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.03 mol
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.